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Compound of Interest

Compound Name: Revaprazan Hydrochloride

Cat. No.: B118499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data

relevant to the long-term study of Revaprazan hydrochloride, a reversible proton pump

inhibitor. The information is compiled from available preclinical and clinical data to guide future

research and development.

Introduction
Revaprazan hydrochloride is a potassium-competitive acid blocker (P-CAB) that functions as

a reversible proton pump inhibitor.[1][2] Unlike traditional irreversible proton pump inhibitors

(PPIs), Revaprazan competitively blocks the potassium-binding site of the H+/K+ ATPase

enzyme in gastric parietal cells, offering rapid and consistent gastric acid suppression.[3] Its

primary applications are in the treatment of acid-related gastrointestinal disorders such as

gastric ulcers, duodenal ulcers, and gastritis.[2][4] Beyond acid suppression, Revaprazan has

demonstrated anti-inflammatory properties in preclinical models.[1]

Mechanism of Action
Revaprazan exerts its therapeutic effects through two primary mechanisms:

Reversible Inhibition of the Gastric Proton Pump: It directly and reversibly inhibits the final

step of gastric acid secretion by blocking the H+/K+ ATPase enzyme. This reversible binding
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may offer advantages in managing side effects and potential rebound acid hypersecretion

sometimes associated with long-term PPI use.[3]

Anti-inflammatory Effects: In vitro studies have shown that Revaprazan can suppress

Helicobacter pylori-induced inflammation. It achieves this by inhibiting the up-regulation of

cyclooxygenase-2 (COX-2) through the inactivation of Akt signaling and by preventing the

degradation of IκB-α, a key step in the NF-κB signaling pathway.[1]

Below is a diagram illustrating the anti-inflammatory signaling pathway affected by Revaprazan.
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Revaprazan's Anti-inflammatory Signaling Pathway.

Preclinical Studies
Pharmacokinetics in Animal Models
Pharmacokinetic studies in rats and dogs indicated low oral bioavailability, potentially due to a

first-pass effect and poor water solubility.[1]

Table 1: Summary of Preclinical Pharmacokinetic Data

Species Route Dose Range Key Findings Reference
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| Rats & Dogs | IV & PO | 5-20 mg/kg (IV), 50-200 mg/kg (PO) | Pharmacokinetics appear to be

dose-independent in the tested ranges. Low oral bioavailability observed. |[1] |

Application Note: Protocol for a 6-Month Oral Repeated-
Dose Toxicity Study
While specific long-term toxicology data for Revaprazan is not publicly available, this

representative protocol is based on standard guidelines for pharmaceutical safety testing.

Objective: To evaluate the potential toxicity of Revaprazan hydrochloride following daily oral

administration to Beagle dogs for 6 consecutive months.

Materials:

Test substance: Revaprazan hydrochloride

Vehicle: Appropriate vehicle (e.g., 0.5% methylcellulose)

Animals: Purebred Beagle dogs (male and female), approximately 6-9 months old.

Standard laboratory equipment for clinical pathology, hematology, and histopathology.

Experimental Workflow:

Workflow for a 6-Month Preclinical Toxicity Study.

Protocol Steps:

Animal Selection and Acclimatization: Select healthy animals and acclimate them to the

laboratory conditions for at least two weeks. Collect baseline data on weight, food

consumption, and clinical pathology.

Dosing: Randomly assign animals to four groups: a control group receiving the vehicle and

three treatment groups receiving low, mid, and high doses of Revaprazan. Administer the

substance daily via oral gavage for 26 weeks.

In-Life Observations:
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Mortality and Morbidity: Check animals twice daily.

Clinical Signs: Conduct detailed observations daily.

Body Weight and Food Consumption: Record body weights weekly and food consumption

daily.

Ophthalmology and ECG: Perform examinations prior to the study and at termination.

Clinical Pathology: Collect blood and urine samples at 3 months and 6 months for

hematology, coagulation, serum chemistry, and urinalysis.

Terminal Phase:

Necropsy: At the end of the 26-week period, perform a full gross necropsy on all animals.

Organ Weights: Weigh key organs (e.g., liver, kidneys, heart, brain, spleen).

Histopathology: Collect a comprehensive set of tissues from all animals, preserve them in

10% neutral buffered formalin, and process for microscopic examination.

Data Analysis: Analyze all data for dose-related effects. The primary endpoint is the

determination of the No-Observed-Adverse-Effect Level (NOAEL).

Clinical Studies
Pharmacodynamics and Pharmacokinetics in Humans
Studies in healthy male volunteers demonstrated that Revaprazan is rapidly absorbed and

eliminated. It produces a rapid, dose-dependent inhibition of gastric acid secretion, with a near-

maximal effect observed on the first day of administration.[5]

Table 2: Pharmacodynamic Effects of Revaprazan in Healthy Volunteers (7-Day Study)
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Dose Group Parameter Day 1 Day 7 Reference

100 mg

Median
Intragastric pH
(24h)

Significantly
higher than
baseline

Significantly
higher than
baseline

[5]

% Time pH > 4

Significantly

higher than

baseline

Significantly

higher than

baseline

[5]

150 mg

Median

Intragastric pH

(24h)

Significantly

higher than

baseline

Significantly

higher than

baseline

[5]

% Time pH > 4

Significantly

higher than

baseline

Significantly

higher than

baseline

[5]

200 mg

Median

Intragastric pH

(24h)

Significantly

higher than

baseline

Significantly

higher than

baseline

[5]

% Time pH > 4

Significantly

higher than

baseline

Significantly

higher than

baseline

[5]

| | Serum Gastrin Levels | Normalized | Significantly higher than baseline |[5] |

Efficacy in Short-Term Clinical Trials
Phase III clinical trials have shown that Revaprazan (200 mg once daily) is effective and well-

tolerated for the short-term treatment of gastric and duodenal ulcers, with efficacy comparable

to omeprazole (20 mg).[6][7]

Table 3: Summary of Phase III Clinical Trial Efficacy Data
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Indication
Treatmen
t Duration

Comparat
or

Primary
Endpoint

Revapraz
an (200
mg)
Healing
Rate

Comparat
or (20
mg)
Healing
Rate

Referenc
e

Gastric

Ulcer

4-8
Weeks

Omepraz
ole

Cumulati
ve Ulcer
Healing

93.0%
(ITT
Analysis)

89.6%
(ITT
Analysis)

[6]

Duodenal

Ulcer
4 Weeks

Omeprazol

e

Ulcer

Healing

94.4% (PP

Analysis)

92.3% (PP

Analysis)
[7]

ITT: Intention-to-Treat; PP: Per-Protocol

Application Note: Generalized Protocol for a Phase III
Clinical Trial (Gastric Ulcer)
This protocol is a generalized representation based on published study designs for

Revaprazan.

Objective: To compare the efficacy and safety of Revaprazan (200 mg) with Omeprazole (20

mg) for the treatment of active benign gastric ulcer.

Study Design: A multicenter, randomized, double-blind, parallel-group study.

Participant Population: Adult patients with at least one endoscopically confirmed active benign

gastric ulcer.

Experimental Workflow:

Workflow for a Phase III Gastric Ulcer Clinical Trial.

Protocol Steps:

Screening and Enrollment: Screen patients based on inclusion/exclusion criteria. Obtain

informed consent. Inclusion criteria typically include age (e.g., 18-75 years) and endoscopic

evidence of an active gastric ulcer of a certain size.
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Baseline Assessment: Perform baseline endoscopy to confirm and document the ulcer.

Assess ulcer-related symptoms (e.g., epigastric pain) using a standardized scale. Collect

baseline safety laboratory samples (hematology, chemistry).

Randomization and Blinding: Randomize eligible patients in a 1:1 ratio to receive either

Revaprazan 200 mg or Omeprazole 20 mg. Both the investigational product and the

comparator should be identically packaged to ensure blinding.

Treatment and Monitoring:

Patients self-administer the assigned medication once daily for up to 8 weeks.

Monitor for adverse events at each study visit.

Efficacy Assessments:

Primary Endpoint: The primary efficacy endpoint is the ulcer healing rate at Week 4 and/or

Week 8, confirmed by endoscopy.[6]

Secondary Endpoint: The secondary endpoint is the improvement in ulcer-related

symptoms (e.g., daytime and nighttime pain) from baseline.[6]

Follow-up:

Week 4: Repeat endoscopy. If the ulcer is healed, the patient completes the study. If not,

treatment continues.

Week 8: Final endoscopy for patients whose ulcers were not healed at Week 4.

Statistical Analysis: The primary analysis of healing rates should be performed on both the

Intention-to-Treat (ITT) and Per-Protocol (PP) populations.

Note on Long-Term Administration
The available public data from clinical trials focuses on treatment durations of up to 8 weeks.

While the safety profile of Revaprazan in these short-term studies is favorable, specific data on

the safety and efficacy of administration beyond this period is limited. For the broader P-CAB

class, long-term safety is an area of ongoing evaluation, particularly concerning effects on
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serum gastrin and potential drug-drug interactions.[8] Professionals considering long-term

administration should be guided by emerging data and post-marketing surveillance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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